molecular formula C25H24O8 B136164 Atramycin B CAS No. 137109-49-0

Atramycin B

Cat. No.: B136164
CAS No.: 137109-49-0
M. Wt: 452.5 g/mol
InChI Key: MOHALZUCHLKMFC-FGEMJCSKSA-N
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Description

Atramycin B is a naturally occurring compound with significant antibacterial properties. It is a yellow crystalline solid that is soluble in organic solvents such as methanol and dichloromethane. This compound is known for its broad-spectrum antibacterial activity, making it effective against various bacteria and fungi .

Mechanism of Action

Target of Action

Atramycin B is an isotetracenone antitumor antibiotic produced by Streptomyces atratus BY90 Similar antibiotics like anthracimycin have shown potent in vitro antibacterial activity against many methicillin-resistant staphylococcus aureus (mrsa) strains, bacillus anthracis (anthrax), and mycobacterium tuberculosis . They inhibit DNA/RNA synthesis , which could be a potential target for this compound as well.

Mode of Action

Anthracimycin, a structurally similar antibiotic, has a novel mechanism of action that involves inhibiting dna/rna synthesis . This could suggest that this compound might also interact with its targets to inhibit DNA/RNA synthesis, leading to the death of the bacterial cells.

Biochemical Pathways

A related compound, tetramycin, has been studied, and it was found that malonyl-coa supply enhancement combined with pathway engineering was an efficient approach for targeted production of tetramycin b . This could suggest that this compound might also affect similar biochemical pathways.

Result of Action

Anthracimycin, a structurally similar antibiotic, has shown potent in vitro antibacterial activity against many methicillin-resistant staphylococcus aureus (mrsa) strains, bacillus anthracis (anthrax), and mycobacterium tuberculosis . This could suggest that this compound might also have similar antibacterial effects.

Action Environment

It’s known that this compound is produced by streptomyces atratus by90 , a type of bacteria that thrives in diverse environments, suggesting that the production and action of this compound might be influenced by environmental factors.

Preparation Methods

Atramycin B is primarily produced by certain fungi. The preparation involves cultivating the fungi in a suitable medium and then extracting the compound. Currently, there are no established industrial production methods for this compound. The extraction process typically involves the use of solvents like acetone and methanol to isolate the compound from the fermentation broth .

Chemical Reactions Analysis

Atramycin B undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Atramycin B has several scientific research applications:

Comparison with Similar Compounds

Atramycin B is part of the angucycline family of compounds, which includes other members like Atramycin A and Atramycin C. These compounds share a similar core structure but differ in their functional groups and side chains. This compound is unique due to its specific glycosylation pattern, which contributes to its distinct biological activity. Other similar compounds include emycin G and saccharothrixin A, which also exhibit antimicrobial properties .

This compound stands out for its broad-spectrum antibacterial activity and potential antitumor properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

(3S)-3-methyl-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O8/c1-10-8-12-6-7-14-19(17(12)15(26)9-10)22(29)13-4-3-5-16(18(13)21(14)28)33-25-24(31)23(30)20(27)11(2)32-25/h3-7,10-11,20,23-25,27,30-31H,8-9H2,1-2H3/t10-,11-,20-,23+,24+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHALZUCHLKMFC-FGEMJCSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC5C(C(C(C(O5)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50929717
Record name 3-Methyl-1,7,12-trioxo-1,2,3,4,7,12-hexahydrotetraphen-8-yl 6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137109-49-0
Record name Atramycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137109490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-1,7,12-trioxo-1,2,3,4,7,12-hexahydrotetraphen-8-yl 6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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